molecular formula C10H19NO B11916445 3-Methyl-1-oxa-5-azaspiro[5.5]undecane CAS No. 88523-25-5

3-Methyl-1-oxa-5-azaspiro[5.5]undecane

Cat. No.: B11916445
CAS No.: 88523-25-5
M. Wt: 169.26 g/mol
InChI Key: QVFDMOKAEUGBJN-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-5-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as drug-like molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods: Industrial production of spirocyclic compounds, including this compound, often involves complex multi-step synthesis processes. These processes may include olefin metathesis reactions using catalysts such as Grubbs catalyst. these methods can be expensive and challenging to reproduce on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-oxa-5-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures and the use of specific solvents .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic scaffold .

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Methyl-1-oxa-5-azaspiro[5.5]undecane include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic scaffold but may differ in their substituents and specific biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

88523-25-5

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-methyl-1-oxa-5-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3

InChI Key

QVFDMOKAEUGBJN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(CCCCC2)OC1

Origin of Product

United States

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